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Compound of Interest

Compound Name: Steroid sulfatase-IN-2

Cat. No.: B12398768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Steroid sulfatase-IN-2 (CAS Number: 2413880-39-2), also identified in scientific literature as

compound 1h and SI-2, is a potent, non-steroidal inhibitor of the enzyme steroid sulfatase

(STS). STS plays a critical role in the biosynthesis of active estrogens and androgens by

hydrolyzing circulating steroid sulfates, such as estrone sulfate (E1S) and

dehydroepiandrosterone sulfate (DHEAS). By blocking this key step, Steroid sulfatase-IN-2
effectively reduces the levels of hormonally active steroids that can fuel the growth of hormone-

dependent cancers. This technical guide provides a comprehensive overview of the available

preclinical data on Steroid sulfatase-IN-2, including its inhibitory activity, effects on cancer cell

proliferation, and in vivo efficacy in a prostate cancer model. Detailed experimental protocols

and visualizations of relevant biological pathways are included to support further research and

development efforts.
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Property Value Reference

CAS Number 2413880-39-2 N/A

Molecular Formula C₁₇H₂₂N₂O₄S [1][2]

Molar Mass 350.43 g/mol [1][2]

Synonyms
Steroid sulfatase-IN-2,

Compound 1h, SI-2
[3][4]

Quantitative Biological Activity
The inhibitory and anti-proliferative activities of Steroid sulfatase-IN-2 have been

characterized in various in vitro assays. The following tables summarize the key quantitative

data.

Table 2.1: In Vitro Steroid Sulfatase Inhibition

Assay Type
Cell
Line/Preparati
on

Incubation
Time

IC₅₀ Reference

Cell-Free Assay
JEG-3 Cell

Lysate
1 hour 109.5 nM [3][5]

Whole-Cell

Assay
JEG-3 Cells 20 hours 13.6 nM [3][5]

Table 2.2: In Vitro Anti-proliferative Activity
Cell Line Cancer Type

Incubation
Time

IC₅₀ Reference

T-47D

Estrogen-

Dependent

Breast Cancer

5 days 5.78 µM [3][5]
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Table 2.3: In Vivo Efficacy in a Prostate Cancer
Xenograft Model

Animal Model Treatment Duration Key Findings Reference

Castration-

relapsed VCaP

xenografts in

SCID mice

25 mg/kg, i.p. 3 weeks

- Significant

inhibition of

tumor growth-

~55% decrease

in serum PSA

levels

[6]

Mechanism of Action and Signaling Pathways
Steroid sulfatase (STS) is a pivotal enzyme in the steroidogenesis pathway, responsible for the

conversion of inactive steroid sulfates into biologically active steroids.[7] In hormone-dependent

cancers, such as breast and prostate cancer, the local production of estrogens and androgens

can drive tumor growth.[8]

Steroid sulfatase-IN-2 inhibits STS, thereby blocking the hydrolysis of estrone sulfate (E1S) to

estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone

(DHEA).[7] These unconjugated steroids are precursors for the synthesis of the potent

estrogen, estradiol (E2), and the potent androgen, dihydrotestosterone (DHT). By inhibiting

STS, Steroid sulfatase-IN-2 reduces the intratumoral concentrations of these growth-

promoting hormones.
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Click to download full resolution via product page

Caption: Steroidogenesis pathway and the inhibitory action of Steroid sulfatase-IN-2.

In the context of castration-resistant prostate cancer (CRPC), the upregulation of STS can

provide a mechanism for tumors to generate their own androgens, leading to resistance to

therapies like enzalutamide which target the androgen receptor (AR).[4][5] By inhibiting STS,

Steroid sulfatase-IN-2 (SI-2) can suppress this androgen synthesis, thereby reducing AR

signaling and potentially re-sensitizing tumors to AR-targeted therapies.[4][5]
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Caption: Mechanism of overcoming enzalutamide resistance in prostate cancer.
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Experimental Protocols
In Vitro STS Inhibition Assay (Cell-Free)
This protocol is based on the methodology described for the evaluation of Steroid sulfatase-
IN-2 (compound 1h) in a cell-free system.[3][5]

Preparation of JEG-3 Cell Lysate:

Culture JEG-3 choriocarcinoma cells to confluency.

Harvest the cells and wash with phosphate-buffered saline (PBS).

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

Lyse the cells by sonication or freeze-thaw cycles.

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the

STS enzyme.

Determine the protein concentration of the lysate using a standard method (e.g., Bradford

assay).

Inhibition Assay:

In a 96-well plate, add the JEG-3 cell lysate to each well.

Add varying concentrations of Steroid sulfatase-IN-2 (e.g., 0.001-10 µM) to the wells.

Pre-incubate the plate at 37°C for 1 hour.

Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl sulfate (4-

MUS), to a final concentration of 0.5 mM.

Incubate the reaction at 37°C.

Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).
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Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence

plate reader (excitation ~360 nm, emission ~440 nm).

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a

vehicle control.

Determine the IC₅₀ value by non-linear regression analysis.

Whole-Cell STS Inhibition Assay
This protocol is adapted from the whole-cell assay used for Steroid sulfatase-IN-2.[3][5]

Cell Culture:

Seed JEG-3 cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Inhibition Assay:

Treat the cells with varying concentrations of Steroid sulfatase-IN-2 (e.g., 1 nM - 1 µM)

for 20 hours in a humidified incubator at 37°C and 5% CO₂.

Following the incubation with the inhibitor, perform the STS activity assay as described in

the cell-free protocol by adding the 4-MUS substrate directly to the wells.

Measure the fluorescence and calculate the IC₅₀ value as described above.

Anti-proliferative MTT Assay
This protocol is based on the methodology used to assess the anti-proliferative effects of

Steroid sulfatase-IN-2 on T-47D cells.[3][5]

Cell Seeding:

Seed T-47D cells in a 96-well plate at a suitable density for a 5-day proliferation assay.

Treatment:
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After allowing the cells to attach, treat them with a range of concentrations of Steroid
sulfatase-IN-2 (e.g., 0.01-100 µM).

MTT Assay (after 5 days):

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

detergent-based solution).

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

Calculate the percentage of cell proliferation inhibition for each concentration relative to a

vehicle-treated control.

Determine the IC₅₀ value using non-linear regression.

In Vivo Castration-Relapsed VCaP Xenograft Model
The following protocol outlines the in vivo evaluation of Steroid sulfatase-IN-2 (SI-2) in a

prostate cancer model.[6]

Animal Model:

Use male severe combined immunodeficient (SCID) mice.

Tumor Cell Implantation:

Subcutaneously inject VCaP prostate cancer cells into the flanks of the mice.

Tumor Growth and Castration:

Monitor tumor growth. Once tumors reach a predetermined size, perform surgical

castration to induce a castration-resistant state.

Treatment:
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Once the tumors relapse and begin to grow in the castrated mice, randomize the animals

into treatment groups.

Administer Steroid sulfatase-IN-2 (SI-2) intraperitoneally (i.p.) at a dose of 25 mg/kg daily

for 3 weeks. A control group should receive a vehicle solution.

Monitoring and Endpoints:

Measure tumor volumes twice weekly using calipers.

Monitor the body weight of the mice to assess toxicity.

At the end of the treatment period, collect blood samples for serum prostate-specific

antigen (PSA) level analysis using an ELISA kit.

Euthanize the mice and excise the tumors for weighing and further analysis (e.g.,

immunohistochemistry for proliferation markers like Ki67).

Experimental Workflows and Logical Relationships
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Caption: Workflow for the in vitro characterization of Steroid sulfatase-IN-2.
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Endpoint Analysis
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Caption: Workflow for the in vivo evaluation in a prostate cancer model.

Conclusion
Steroid sulfatase-IN-2 is a potent inhibitor of the steroid sulfatase enzyme with demonstrated

in vitro activity against its target and anti-proliferative effects in a hormone-dependent breast

cancer cell line. Furthermore, in vivo studies have shown its potential to inhibit the growth of

castration-resistant prostate cancer xenografts. These findings suggest that Steroid sulfatase-
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IN-2 is a valuable research tool for studying the role of the sulfatase pathway in cancer and

may represent a promising lead compound for the development of new therapies for hormone-

dependent malignancies. Further investigation into its pharmacokinetic properties, safety

profile, and efficacy in other preclinical models is warranted.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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